6-Fluoro-3-nitro-2H-1-benzothiopyran-2-one
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Overview
Description
6-Fluoro-3-nitro-2H-1-benzothiopyran-2-one is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 3rd position on the benzothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-nitro-2H-1-benzothiopyran-2-one typically involves multi-step organic reactions One common method includes the nitration of 6-fluoro-2H-1-benzothiopyran-2-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-nitro-2H-1-benzothiopyran-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 6-Fluoro-3-amino-2H-1-benzothiopyran-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
6-Fluoro-3-nitro-2H-1-benzothiopyran-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-nitro-2H-1-benzothiopyran-2-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide
Uniqueness
6-Fluoro-3-nitro-2H-1-benzothiopyran-2-one is unique due to the presence of both a fluorine atom and a nitro group on the benzothiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications and interactions with biological targets.
Properties
CAS No. |
97613-01-9 |
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Molecular Formula |
C9H4FNO3S |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
6-fluoro-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C9H4FNO3S/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H |
InChI Key |
AAYUXMPPELXKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)S2)[N+](=O)[O-] |
Origin of Product |
United States |
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